3-(6-Bromopyridin-2-yl)pentanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromopyridin-2-yl)pentanedinitrile is a chemical compound with the molecular formula C10H8BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two nitrile groups attached to a pentane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)pentanedinitrile typically involves the bromination of 2-pyridine followed by the introduction of the pentanedinitrile moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-2-yl)pentanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-(6-Bromopyridin-2-yl)pentanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-2-yl)pentanedinitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the pentanedinitrile moiety.
3-(2-Pyridyl)pentanedinitrile: Lacks the bromine atom.
6-Bromonicotinonitrile: Contains a nitrile group but lacks the pentanedinitrile chain.
Uniqueness
3-(6-Bromopyridin-2-yl)pentanedinitrile is unique due to the presence of both a bromine atom and two nitrile groups attached to a pentane chain.
Properties
Molecular Formula |
C10H8BrN3 |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)pentanedinitrile |
InChI |
InChI=1S/C10H8BrN3/c11-10-3-1-2-9(14-10)8(4-6-12)5-7-13/h1-3,8H,4-5H2 |
InChI Key |
AGULIWWFWOGWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.